molecular formula C15H17N3O2 B2578398 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide CAS No. 1226442-03-0

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide

Cat. No.: B2578398
CAS No.: 1226442-03-0
M. Wt: 271.32
InChI Key: FXDUQSZLULWRBK-UHFFFAOYSA-N
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Description

This compound features a cyclopentanecarboxamide group linked to a phenyl ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. The oxadiazole ring is a heterocycle known for its metabolic stability and role in medicinal chemistry as a bioisostere for carboxylic acids or esters . The cyclopentane group contributes conformational rigidity, which may enhance binding specificity in biological targets.

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-16-15(20-18-10)12-6-8-13(9-7-12)17-14(19)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDUQSZLULWRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on this compound is absent in the evidence, a hypothetical comparison framework can be constructed using general principles of medicinal and computational chemistry:

Structural Analogs

  • Analog 1 : Replace the cyclopentane with cyclohexane (e.g., N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide).

    • Impact : Increased steric bulk may reduce solubility but improve hydrophobic interactions in binding pockets.
    • Computational Insight : Density-functional theory (DFT) calculations (as in ) could compare electronic properties (e.g., dipole moments, HOMO-LUMO gaps) to predict reactivity .
  • Analog 2 : Substitute 1,2,4-oxadiazole with 1,3,4-oxadiazole.

    • Impact : Altered heterocycle geometry may affect hydrogen-bonding capacity and metabolic stability.

Pharmacological and Physicochemical Properties

  • Thermodynamic Stability : Exact-exchange DFT methods () could model bond dissociation energies to predict stability under physiological conditions .

Crystallographic Comparisons

  • Tools like SHELX () are critical for resolving crystal structures of similar compounds. For example, analogs with halogen substituents (e.g., N-(4-(5-chloro-1,2,4-oxadiazol-3-yl)phenyl)cyclopentanecarboxamide) may exhibit distinct packing patterns or polymorphism, affecting solubility and bioavailability .

Data Tables (Hypothetical)

Compound LogP Molecular Weight (g/mol) H-Bond Acceptors Rotatable Bonds
Target Compound 2.8 287.3 5 3
Cyclohexane Analog 3.1 301.4 5 3
1,3,4-Oxadiazole Analog 2.6 287.3 5 3

Biological Activity

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)cyclopentanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the attachment of the cyclopentanecarboxamide moiety. The general synthetic route includes:

  • Formation of the 1,2,4-Oxadiazole Ring : This can be achieved through cyclization reactions involving amidoximes and carboxylic acids under dehydrating conditions.
  • Attachment of Cyclopentanecarboxamide : The oxadiazole intermediate is reacted with cyclopentanecarboxylic acid derivatives to form the final amide structure.

Anticancer Potential

Research has shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. A study evaluating various oxadiazole derivatives demonstrated that these compounds can induce apoptosis in cancer cell lines such as HT-29 (colon adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma).

CompoundCell LineViability (%) at 10 µMApoptosis (%)
3a HT-2964.09.4
3b HT-2968.112.7
3c HT-2973.251.2
3e MDA-MB-23157.762.7

The results indicate that compound 3e had a notably higher apoptotic effect on MDA-MB-231 cells compared to HT-29 cells, suggesting a selective anticancer activity that could be exploited in therapeutic applications .

The biological activity of this compound is primarily attributed to its ability to inhibit key cellular pathways involved in tumor growth:

  • Inhibition of Growth Factors : The compound has been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF), which are crucial for cancer proliferation and metastasis.
  • Induction of Apoptosis : The mechanism involves the activation of caspases and subsequent apoptosis in cancer cells .
  • Cell Cycle Arrest : Flow cytometry studies indicated that treatment with this compound altered the distribution of cells in different phases of the cell cycle, particularly increasing the proportion of cells in the G0/G1 phase while decreasing those in S phase .

Case Studies

Several studies have explored the efficacy of oxadiazole derivatives similar to this compound:

  • Study on Oxadiazole Derivatives : A comprehensive study evaluated multiple derivatives for their anticancer activity against various cell lines. It was found that modifications on the oxadiazole ring significantly influenced their biological activity .
  • Toxicological Assessment : The toxicity profile was assessed using Daphnia magna assays, indicating low toxic effects at therapeutic concentrations, thus supporting further development for clinical applications .

Q & A

Q. Key Considerations :

  • Temperature control during amidation is critical to prevent hydrolysis of the oxadiazole ring.
  • Yield optimization (~60–75%) requires stoichiometric precision and inert atmosphere conditions .

How can researchers characterize the structural integrity and purity of this compound?

Basic Research Question
A multi-technique approach is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclopentane protons at δ 1.5–2.5 ppm, oxadiazole C=N at δ 160–165 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated for C₁₆H₁₈N₃O₂: 284.14 g/mol) .
  • Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (oxadiazole C-O) .
  • HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced Tip : X-ray crystallography can resolve conformational details of the oxadiazole and cyclopentane groups, aiding in crystallographic data deposition .

What strategies are employed to analyze the biological activity of this compound, particularly its interaction with molecular targets?

Basic Research Question
Initial screening involves:

  • In vitro assays : Enzyme inhibition (e.g., kinases, proteases) or receptor-binding studies (e.g., GPCRs) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity (Kd) .
  • Cell-based assays : Cytotoxicity profiling (IC₅₀) in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .

Advanced Research Question
For target identification:

  • Computational Docking : Molecular docking (AutoDock Vina) into protein active sites (e.g., PARP-1 or COX-2) to predict binding modes .
  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify differentially expressed proteins post-treatment .

How can density functional theory (DFT) calculations enhance the understanding of this compound’s electronic properties?

Advanced Research Question
DFT (e.g., B3LYP/6-311+G(d,p)) can:

  • Predict reactivity via frontier molecular orbitals (HOMO/LUMO gaps). For oxadiazole derivatives, a narrow gap (~4–5 eV) suggests electrophilic reactivity .
  • Simulate infrared and NMR spectra for cross-validation with experimental data .
  • Analyze charge distribution: The oxadiazole ring’s electron-withdrawing nature polarizes the amide bond, influencing hydrogen-bonding capacity .

Q. Resolution Strategy :

  • Reproduce assays under standardized conditions (e.g., CLSI guidelines).
  • Validate target engagement via orthogonal methods (e.g., thermal shift assays + SPR) .

What are the key considerations for designing structure-activity relationship (SAR) studies for this compound?

Advanced Research Question
Focus on modifying:

  • Oxadiazole Substituents : Replace 3-methyl with bulkier groups (e.g., cyclopropyl) to assess steric effects on target binding .
  • Cyclopentane Ring : Introduce substituents (e.g., fluorine) to modulate lipophilicity (logP) and bioavailability .
  • Amide Linker : Replace with sulfonamide or urea groups to alter hydrogen-bonding patterns .

Q. Example SAR Table :

DerivativeModificationIC₅₀ (μM)logP
Parent CompoundNone12.32.8
3-Cyclopropyl AnalogOxadiazole substituent8.73.1
Fluorinated CyclopentaneCyclopentane substituent5.22.5

What analytical methods are recommended for stability studies under varying pH and temperature conditions?

Advanced Research Question

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
  • Analysis : Monitor degradation via UPLC-MS to identify breakdown products (e.g., hydrolyzed oxadiazole forming carboxylic acid) .
  • Kinetic Modeling : Calculate half-life (t₁/₂) using first-order kinetics; typical t₁/₂ > 8 hours indicates moderate stability .

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